molecular formula C11H11ClN2O B13012950 4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one

4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B13012950
M. Wt: 222.67 g/mol
InChI Key: CIZLXRXGIRYPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The spirocyclic framework is known for its rigidity and three-dimensionality, which can impart unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of azomethine ylides with alkenes or alkynes. This reaction can be promoted by Lewis bases such as PCy3 or Brønsted bases like K2CO3, which help control the stereochemistry of the product .

Industrial Production Methods: While specific industrial production methods for 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve optimizing the cycloaddition reactions for large-scale synthesis. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxindole derivatives.

    Reduction: This can produce reduced forms of the spirocyclic compound.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with biological targets, such as enzymes or receptors. The spirocyclic structure can fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

    Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the chlorine substituent but shares the core structure.

    Spiropyrans: These compounds also feature a spirocyclic framework but differ in their specific ring systems and substituents.

Uniqueness: 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its chlorine substituent, which can influence its reactivity and biological activity. This makes it distinct from other spirocyclic compounds and potentially more versatile in various applications .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

4-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C11H11ClN2O/c12-7-2-1-3-8-9(7)11(10(15)14-8)4-5-13-6-11/h1-3,13H,4-6H2,(H,14,15)

InChI Key

CIZLXRXGIRYPFI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(C=CC=C3Cl)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.